![molecular formula C13H18FNO2 B1467208 {1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol CAS No. 1225709-62-5](/img/structure/B1467208.png)
{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol
Overview
Description
“{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol” is a compound that has gained significant interest in scientific research, owing to its unique properties and potential applications in various fields of research and industry. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular weight of “{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol” is 239.29 g/mol. The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol” are not detailed in the literature, pyrrolidine compounds are known to be involved in a variety of chemical reactions .Scientific Research Applications
Synthesis and Organic Chemistry
Synthesis of Pyrrolin-2-ones : Ghelfi et al. (2003) discuss the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds, through the reaction of N-substituted pyrrolidinones (Ghelfi et al., 2003).
Catalytic Polymerization : Nakano et al. (2003) synthesized a dimeric zinc complex using (S)-diphenyl(pyrrolidin-2-yl)methanol for asymmetric alternating copolymerization of cyclohexene oxide and CO2 (Nakano, Nozaki, & Hiyama, 2003).
Chemical Structure and Analysis
- Molecular Structure Analysis : Huang et al. (2021) performed crystallographic and conformational analyses on compounds including pyrrolidin-1-yl)methanone, using density functional theory (DFT) for a better understanding of their molecular structures (Huang et al., 2021).
Materials Science
- Polymer Solar Cells : Chen et al. (2017) developed alcohol-soluble polymers incorporating pyridine, which can be used as cathode interfacial layers for polymer solar cells. These polymers show promise in improving the efficiency of solar cells (Chen et al., 2017).
properties
IUPAC Name |
[1-[2-(4-fluorophenoxy)ethyl]pyrrolidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c14-12-1-3-13(4-2-12)17-8-7-15-6-5-11(9-15)10-16/h1-4,11,16H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAUWPXECZYCOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CCOC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.